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molecular formula C9H8F2O3 B1309079 2,6-Difluoro-4-methoxyphenylacetic acid CAS No. 886498-98-2

2,6-Difluoro-4-methoxyphenylacetic acid

Cat. No. B1309079
M. Wt: 202.15 g/mol
InChI Key: KXWRAINJKJTUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018224B2

Procedure details

To a stirred solution of (2,6-difluoro-4-methoxyphenyl)acetic acid (1.50 g, 7.42 mmol) in 20 ml anhydrous dichloromethane at 0° C. was added a solution of boron tribromide (4.29 ml, 44.5 mmol) in 10 ml anhydrous dichloromethane. The cooling bath was removed and the mixture allowed to warm to RT for 2 hours. The reaction was diluted with 20 ml anhydrous methanol, and stirred for 30 minutes. The mixture was concentrated under reduced pressure, and the residue purified by column chromatography on silica gel, (Biotage column, 50 g) using a gradient eluent of 0-30% ethyl acetate in hexanes (700 ml) to afford the title compound. 1H NMR (CDCl3): δ 6.30 (d, J=8.3 Hz, 2H), 6.12 (br, 1H), 3.76 (s, 3H), 3.63 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[C:4]([F:10])[C:3]=1[CH2:11][C:12]([OH:14])=[O:13].B(Br)(Br)Br.Cl[CH2:20]Cl>>[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([F:10])[C:3]=1[CH2:11][C:12]([O:14][CH3:20])=[O:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)OC)F)CC(=O)O
Name
Quantity
4.29 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
The reaction was diluted with 20 ml anhydrous methanol
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel, (Biotage column, 50 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)O)F)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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